Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(furan-2-carboxamido)-4-methylthiophene-3-carboxylate
Description
Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(furan-2-carboxamido)-4-methylthiophene-3-carboxylate is a thiophene-based derivative characterized by a multifunctionalized core structure. The molecule features:
- A 4-methylthiophene-3-carboxylate backbone substituted at positions 2 and 3.
- A furan-2-carboxamido group at position 2, introducing a heteroaromatic moiety.
- A (2-ethoxyphenyl)carbamoyl group at position 5, combining an ethoxy-substituted phenyl ring with a carbamate linkage.
Its synthesis likely involves multi-step reactions, including carbamoylation and amidation, as inferred from analogous thiophene derivatives documented in the literature .
Properties
Molecular Formula |
C21H20N2O6S |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
methyl 5-[(2-ethoxyphenyl)carbamoyl]-2-(furan-2-carbonylamino)-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H20N2O6S/c1-4-28-14-9-6-5-8-13(14)22-19(25)17-12(2)16(21(26)27-3)20(30-17)23-18(24)15-10-7-11-29-15/h5-11H,4H2,1-3H3,(H,22,25)(H,23,24) |
InChI Key |
RYOVAAHHDFYFHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=CO3)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(furan-2-carboxamido)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of various functional groups through reactions such as esterification, amidation, and carbamoylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of large reactors, continuous flow systems, and automated control systems to ensure consistent quality and efficiency. Safety measures and environmental regulations are also critical considerations in industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(furan-2-carboxamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds similar to Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(furan-2-carboxamido)-4-methylthiophene-3-carboxylate exhibit anticancer properties. Studies have shown that derivatives containing furan and thiophene rings can inhibit tumor growth by interfering with cellular pathways involved in cancer progression.
1.2 Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Preliminary studies demonstrate that similar compounds can effectively inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .
1.3 Enzyme Inhibition
this compound may act as an enzyme inhibitor. For instance, docking studies reveal that the compound can bind to specific active sites of enzymes involved in metabolic pathways, suggesting its utility in drug design for metabolic disorders .
Material Science Applications
2.1 Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. This compound can be utilized in organic photovoltaic cells and field-effect transistors due to its favorable charge transport characteristics .
2.2 Polymer Chemistry
In polymer synthesis, this compound can serve as a building block for creating new polymers with enhanced properties. Its ability to form stable bonds with other organic molecules allows for the development of materials with tailored functionalities for specific applications .
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiophene Ring: Utilizing thiophene derivatives as starting materials.
- Carbamoylation Reaction: Introducing the ethoxyphenyl group through carbamoylation.
- Furan Carboxamide Formation: Synthesizing the furan carboxamide through selective reactions under controlled conditions.
Reagents such as potassium permanganate and lithium aluminum hydride are commonly used in these reactions to achieve high yields and desired product purity.
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study investigated the anticancer effects of similar thiophene derivatives on human cancer cell lines, revealing significant reductions in cell viability at specific concentrations, indicating potential therapeutic applications.
Case Study 2: Antimicrobial Testing
In vitro tests demonstrated that compounds structurally related to this compound exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting a pathway for developing new antibiotics .
Mechanism of Action
The mechanism of action of Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(furan-2-carboxamido)-4-methylthiophene-3-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate these mechanisms.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
The compound’s structural uniqueness lies in its combination of furan-2-carboxamido and (2-ethoxyphenyl)carbamoyl groups. Below is a comparative analysis with key analogues:
Key Observations :
- Ester Group : The methyl ester in the target compound contrasts with ethyl esters in analogues like the 4-chlorophenylcarbamoyl derivative . Methyl esters generally exhibit higher metabolic stability but lower solubility compared to ethyl esters.
- Position 2 Substituents: The furan-2-carboxamido group distinguishes the compound from simpler amino or chloroacetamido substituents.
- Position 5 Substituents : The (2-ethoxyphenyl)carbamoyl group introduces steric bulk and lipophilicity compared to smaller substituents like methylcarbamoyl or chlorophenylcarbamoyl . This could influence membrane permeability and target selectivity.
Patent and Industrial Relevance
The compound’s structural motifs align with patented thiophene derivatives used in agrochemicals and pharmaceuticals. For instance:
- The furan-2-carboxamido group in the target compound mirrors bioactive furan derivatives in experimental anticancer agents .
Biological Activity
Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(furan-2-carboxamido)-4-methylthiophene-3-carboxylate is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H20N2O6S
- Molecular Weight : 428.46 g/mol
- CAS Number : 320419-71-4
The structure features a thiophene ring, furan moiety, and an ethoxyphenyl group, which are critical for its biological activities.
Biological Activity Overview
Research indicates that this compound possesses various biological activities, including:
- Anticancer Properties : Studies have shown that derivatives of compounds containing furan and thiophene rings exhibit cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. For instance, related furan derivatives demonstrated IC50 values ranging from 62.37 µg/mL against HeLa cells to MIC values of 250 µg/mL against pathogenic bacteria .
- Antimicrobial Activity : The compound's structural components suggest potential antibacterial properties. Research on similar furan derivatives has indicated effective inhibition against Gram-positive and Gram-negative bacteria, with MIC values as low as 1.00 µg/mL against Staphylococcus aureus .
The mechanisms underlying the biological activity of this compound may involve:
- Inhibition of Enzyme Activity : Compounds with similar structures have been reported to inhibit key enzymes involved in cancer cell proliferation and bacterial growth.
- Induction of Apoptosis : Evidence suggests that certain furan derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases .
- Interference with Cell Signaling : The compound may disrupt signaling pathways critical for cell survival and proliferation, contributing to its anticancer effects.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Organism | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | HeLa | 62.37 µg/mL | |
| Anticancer | HepG2 | Not specified | |
| Antibacterial | Staphylococcus aureus | 1.00 µg/mL | |
| Antibacterial | Gram-negative bacteria | 250 µg/mL |
Notable Research Insights
- A study on related compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications in the chemical structure can enhance efficacy .
- Another investigation highlighted the extraction of biologically active compounds from natural sources containing similar structural motifs, reinforcing the potential for therapeutic applications in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
